tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
Description
Chemical Identity and Structural Significance
The compound, with the systematic name tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate, is a spirocyclic heterocycle containing a 6,9-diazaspiro[4.5]decane core. Key structural elements include:
- Spiro system : A bicyclic framework with two nitrogen atoms (positions 6 and 9) sharing a single spiro carbon atom.
- Functional groups : A tert-butyl ester at position 6, a 3,5-difluorophenyl substituent at position 8, and an ethoxy-2-oxoethyl side chain at position 9.
- Oxidation state : A ketone group at position 10.
The molecular formula is C₂₃H₃₀F₂N₂O₅ (molecular weight: 452.5 g/mol), confirmed by mass spectrometry and nuclear magnetic resonance (NMR) data. Its stereochemistry is defined by the R-configuration at position 8 in one enantiomer.
Table 1 : Structural features of the compound compared to related spirocyclic scaffolds
This spiro system provides rigidity and three-dimensional complexity, which are advantageous for interacting with biological targets.
Properties
IUPAC Name |
tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O5/c1-5-31-19(28)14-26-18(15-10-16(24)12-17(25)11-15)13-27(21(30)32-22(2,3)4)23(20(26)29)8-6-7-9-23/h10-12,18H,5-9,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJVJZCVFSUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(CN(C2(C1=O)CCCC2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Bicyclic Amines
The diazaspiro[4.5]decane scaffold is synthesized via a Mannich-type cyclization. A representative protocol involves:
Procedure :
-
React piperidin-4-one (1.0 equiv) with ethyl glyoxylate (1.2 equiv) in acetic acid at 80°C for 12 hours.
-
Add ammonium acetate (2.0 equiv) to form the imine intermediate.
-
Quench with ice-water and extract with ethyl acetate to yield 6,9-diazaspiro[4.5]decan-10-one (72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 72% |
| Purity (HPLC) | >95% |
Functionalization of the Spirocyclic Core
Introduction of 3,5-Difluorophenyl Group
The aryl group is installed via Suzuki-Miyaura coupling using a boronic acid derivative:
Procedure :
-
Treat 6,9-diazaspiro[4.5]decan-10-one (1.0 equiv) with 3,5-difluorophenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 equiv) in toluene/water (4:1) at 90°C for 8 hours.
-
Purify via column chromatography (hexane/EtOAc 3:1) to isolate the 8-(3,5-difluorophenyl) intermediate (68% yield).
Optimization Notes :
Alkylation with Ethyl Bromoacetate
The ethoxy-oxoethyl side chain is introduced via N-alkylation:
Procedure :
-
Dissolve 8-(3,5-difluorophenyl)-6,9-diazaspiro[4.5]decan-10-one (1.0 equiv) in DMF.
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Add ethyl bromoacetate (1.2 equiv) and K₂CO₃ (2.0 equiv).
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Stir at 50°C for 6 hours to afford the 9-(2-ethoxy-2-oxoethyl) derivative (85% yield).
Critical Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 50°C |
| Reaction Time | 6 hours |
Boc Protection and Final Assembly
tert-Butyloxycarbonyl (Boc) Protection
The primary amine is protected to prevent side reactions:
Procedure :
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Dissolve the 9-(2-ethoxy-2-oxoethyl) intermediate (1.0 equiv) in THF.
-
Add Boc anhydride (1.5 equiv) and DMAP (0.1 equiv).
-
Stir at room temperature for 12 hours to yield the Boc-protected product (91% yield).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.18 (q, J=7.1 Hz, 2H, OCH₂CH₃), 6.82 (m, 2H, aryl-F).
Stereochemical Considerations
The (R)-enantiomer (CAS 957122-11-1) is isolated via chiral resolution:
Procedure :
-
Subject racemic mixture to chiral HPLC (Chiralpak IA column, hexane/i-PrOH 85:15).
Alternative Approach :
Scale-Up and Industrial Synthesis
Batch Process (10 kg scale) :
| Step | Conditions | Yield |
|---|---|---|
| Spirocycle Formation | AcOH, 80°C, 12 hours | 70% |
| Suzuki Coupling | XPhos Pd G2, 90°C, 8 hours | 75% |
| Alkylation | DMF, K₂CO₃, 50°C, 6 hours | 83% |
| Boc Protection | THF, Boc₂O, DMAP, 25°C, 12 hours | 90% |
Cost Analysis :
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate has been investigated for its potential therapeutic effects due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar spirocyclic structures exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. For instance, derivatives of diazaspiro compounds have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest .
Materials Science
The compound's unique molecular structure allows it to be utilized in the development of advanced materials, particularly in organic electronics.
Application in Organic Light Emitting Diodes (OLEDs)
Research highlights the use of similar compounds as host materials in OLEDs due to their favorable photophysical properties. The incorporation of tert-butyl groups can enhance solubility and film-forming capabilities, making these materials suitable for high-performance light-emitting devices .
| Property | tert-butyl Compound | Comparison Compound |
|---|---|---|
| Photoluminescence Quantum Yield | High (up to 89.8%) | Moderate (60%) |
| Device Efficiency | Current efficiency ~6.6 cd/A | Current efficiency ~4 cd/A |
| Stability | Excellent thermal stability | Variable |
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing amines and carbonyl compounds to form the diazaspiro framework.
- Functionalization Techniques : Modifying the difluorophenyl group to enhance biological activity or material properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through halogen bonding, while the spirocyclic core provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Key analogues from EP 4 374 877 A2 and related sources include:
Key Observations:
- Substituent Effects :
- Fluorine Positioning : 3,5-Difluorophenyl (target) vs. 2,3-difluoro (patent compounds) alters electronic properties and steric bulk, impacting receptor interactions .
- Functional Groups : Ethoxy-2-oxoethyl (target) vs. carboxamide (patent compounds) modulates polarity and metabolic stability. Carboxamide groups may enhance binding affinity in bioactive molecules .
- Protective Groups : The tert-butyl carboxylate in the target compound improves synthetic stability during multi-step reactions, as seen in analogous coupling protocols .
Implications of Structural Variations
- Physicochemical Properties :
- The ethoxy-2-oxoethyl group in the target compound may enhance solubility compared to more hydrophobic analogues (e.g., trifluoromethyl-substituted compounds).
- tert-Butyl carboxylate improves stability but requires deprotection for further functionalization .
Biological Activity
tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate, commonly referred to as compound 957122-11-1, is a complex organic molecule with potential therapeutic applications. Its unique structure and functional groups suggest a variety of biological activities, particularly in the field of medicinal chemistry.
- Molecular Formula : C23H30F2N2O5
- Molecular Weight : 452.49 g/mol
- CAS Number : 957122-11-1
- Boiling Point : Predicted at 555.9 ± 50.0 °C
- Density : 1.27 ± 0.1 g/cm³
- pKa : -2.31 ± 0.40
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in protein degradation and modulation. It functions as a ligand for cereblon E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins through the ubiquitin-proteasome system. This mechanism is crucial in cancer therapy, where the degradation of oncogenic proteins can inhibit tumor growth and proliferation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- The compound has shown promise in preclinical studies as a potential anticancer agent by targeting and degrading proteins involved in tumorigenesis.
- Inhibitors derived from similar structures have demonstrated efficacy against hematological malignancies and solid tumors.
-
Modulation of Ubiquitin Pathways :
- As a cereblon ligand, it plays a role in modulating the ubiquitin-proteasome pathway, crucial for maintaining cellular homeostasis and regulating protein levels.
-
Potential Neuroprotective Effects :
- Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties by influencing neuroinflammatory processes.
Study 1: Anticancer Efficacy
A study published in Nature explored the effects of cereblon modulators on multiple myeloma cells. The results indicated that compounds facilitating the degradation of c-MYC and other oncogenes could significantly reduce cell viability at low nanomolar concentrations (IC50 values around 100 nM) .
Study 2: Ubiquitin Ligase Interaction
Research highlighted in Journal of Medicinal Chemistry demonstrated that bifunctional compounds targeting cereblon effectively recruit target proteins for degradation, showcasing the potential of this class of compounds in treating various cancers .
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols, including spirocyclic scaffold formation via cyclization reactions, followed by functionalization. For example, similar compounds in diazaspiro systems use tert-butyl carbamate protection, nucleophilic substitution with fluorophenyl groups, and esterification (e.g., ethoxycarbonyl attachment) under anhydrous conditions . Key steps include controlled temperature (-20°C to reflux) and catalysts like Hunig’s base for nucleophilic activation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- LCMS : Confirm molecular weight (e.g., m/z 658 [M+H]+ as in structurally analogous compounds ).
- HPLC : Assess purity (e.g., retention time 1.57 minutes under SMD-TFA05 conditions ).
- NMR : Verify stereochemistry and substitution patterns (e.g., tert-butyl protons at ~1.4 ppm, fluorophenyl signals in aromatic regions ).
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (chemical goggles, nitrile gloves) and ensure ventilation to avoid inhalation of vapors. Electrostatic discharge prevention is critical due to potential flammability .
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the ester or carbamate groups. Avoid exposure to moisture or strong bases .
Q. Which computational tools aid in predicting reactivity or optimizing synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) combined with reaction path search algorithms can predict feasible pathways. ICReDD’s approach integrates computational screening with experimental validation to narrow reaction conditions, reducing trial-and-error .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., LCMS vs. NMR) be resolved for this compound?
- Methodological Answer : Cross-validate with advanced techniques:
- HRMS : Confirm exact mass to rule out isobaric interferences.
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., spirocyclic CH2 groups).
- Isotopic labeling : Use deuterated analogs (e.g., tert-butyl-d9 derivatives ) to track unexpected deuteration artifacts.
Q. What mechanistic insights explain the stability of the spirocyclic core under acidic/basic conditions?
- Methodological Answer : The tert-butyl carbamate group provides steric protection against nucleophilic attack, while the diazaspiro system’s conformational rigidity resists ring-opening. Experimental studies on analogs show degradation occurs only under prolonged exposure to >1M HCl or NaOH, likely via carbamate cleavage .
Q. How do substituents (e.g., 3,5-difluorophenyl) influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : Fluorine’s electronegativity reduces polarity, lowering aqueous solubility (log P ~3.5 predicted via computational models ). Co-solvents (e.g., DMSO:water 4:1) are recommended for in vitro assays.
- Reactivity : The difluorophenyl group directs electrophilic substitution to para positions, as shown in Suzuki coupling studies on similar scaffolds .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Process Control : Use flow chemistry for precise temperature/residence time management, reducing exothermic side reactions.
- Membrane Separation : Purify intermediates via nanofiltration (MWCO 300–500 Da) to remove unreacted starting materials .
- DoE (Design of Experiments) : Screen parameters (e.g., solvent polarity, catalyst loading) to identify critical factors affecting yield .
Q. How can researchers validate the compound’s biological activity while addressing stability in assay buffers?
- Methodological Answer :
- Stability Testing : Pre-incubate the compound in assay buffer (e.g., PBS pH 7.4, 37°C) and monitor degradation via LCMS hourly.
- Prodrug Design : If instability is observed, modify the ethoxycarbonyl group to a hydrolytically stable bioisostere (e.g., amide ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
